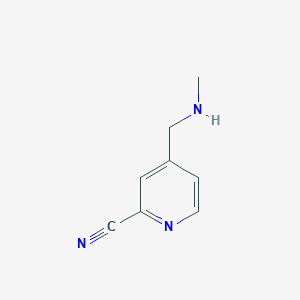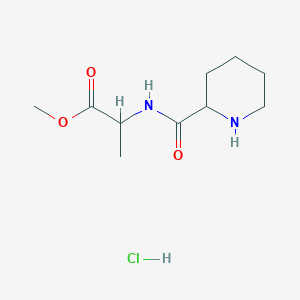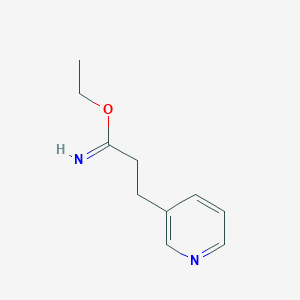![molecular formula C34H30O15 B12438047 3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tricaffeoylquinic acid is a natural polyphenolic compound found in various plants, including sweet potatoes and coffee beans. It is known for its antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tricaffeoylquinic acid typically involves the esterification of quinic acid with caffeic acid. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production often involves extraction from natural sources. For instance, leaves of Ipomoea batatas (sweet potato) are extracted with water-containing alcohol, followed by concentration and purification using column chromatography . Another method involves heating plant materials from the Convolvulaceae or Asteraceae families to 100°C or higher within 30 seconds to produce a 3,4,5-tricaffeoylquinic acid-containing material .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Tricaffeoylquinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo esterification and transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Catalysts like DMAP and reagents like DCC are employed for esterification.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Simpler phenolic compounds.
Substitution: Various esterified products.
Aplicaciones Científicas De Investigación
3,4,5-Tricaffeoylquinic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and antioxidant mechanisms.
Biology: Investigated for its role in promoting neurogenesis and protecting against oxidative stress.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
The mechanism of action of 3,4,5-tricaffeoylquinic acid involves several molecular targets and pathways:
Neuroprotection: It exerts neuroprotective effects by upregulating glycolytic enzymes and increasing ATP production, thereby preventing amyloid β-induced cell death.
Anti-inflammatory: It inhibits the production of inflammatory mediators by suppressing the activation of Akt and NF-κB pathways.
Antioxidant: It reduces the formation of reactive oxygen species and prevents GSH depletion, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
3,4,5-Tricaffeoylquinic acid is unique among caffeoylquinic acids due to its specific arrangement of caffeoyl groups. Similar compounds include:
3,5-Dicaffeoylquinic acid: Known for its neuroprotective effects but with different molecular targets.
4,5-Dicaffeoylquinic acid: Exhibits antioxidant properties but less potent than 3,4,5-tricaffeoylquinic acid.
Chlorogenic acid: A well-known antioxidant found in coffee, but with a simpler structure.
Propiedades
IUPAC Name |
3,4,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1-hydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXTKGAKYAFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B12437969.png)

![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)



![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)

